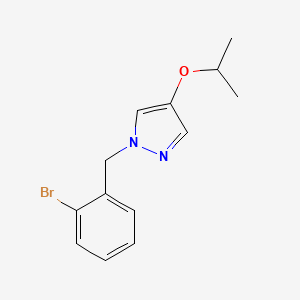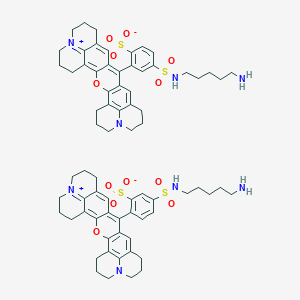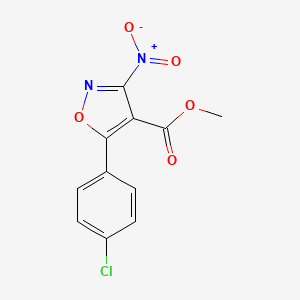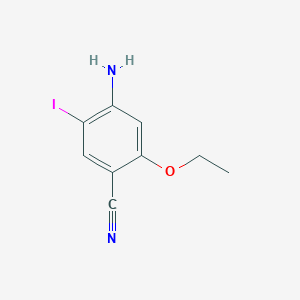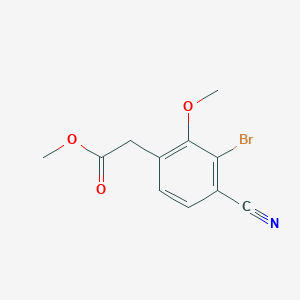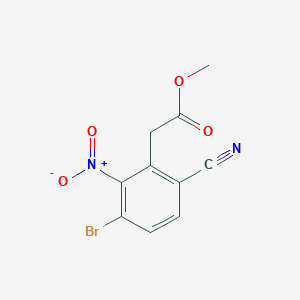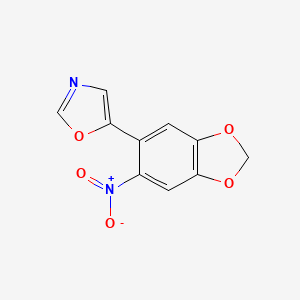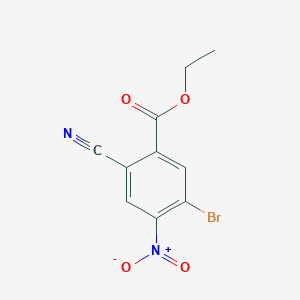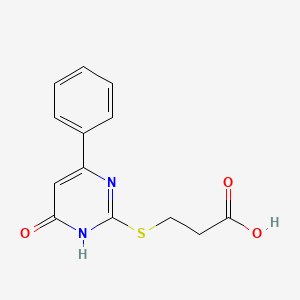
3-(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid
Overview
Description
3-(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid, also known as DOPPA, is an organic compound that is widely used in scientific research. It is an important tool for studying the structure and function of proteins, as well as the biochemical and physiological effects of these proteins. DOPPA is a sulfonamide-containing derivative of 4-oxo-6-phenyl-1,4-dihydropyrimidine-2-carboxylic acid and is used as a versatile reagent in organic synthesis.
Scientific Research Applications
Synthesis and Chemical Properties
- Regioselectivity in Chemical Reactions : The compound demonstrates interesting regioselective behavior in chemical reactions. For instance, when 3-phenyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one reacted with 4-methoxyphenyltellurium trichloride, it produced angularly fused compounds with significant regioselectivity (M. Kut et al., 2020).
Pharmaceutical Research
- Antibacterial Properties : Derivatives of pyrimidin-5-ylpropanoic acids, which are structurally related to the compound , have shown potential antibacterial properties. This highlights its relevance in the development of new antibacterial agents (A. A. Harutyunyan et al., 2015).
Biochemical Interactions
- Binding with Bovine Serum Albumin : Derivatives of the compound have been studied for their interactions with bovine serum albumin (BSA). These interactions are crucial for understanding the biochemical and pharmacological profiles of the compound (Fa-Yan Meng et al., 2012).
Material Science and Catalysis
- Catalysis in Organic Synthesis : The compound and its derivatives can act as catalysts in organic synthesis. This application is significant in material science and industrial chemistry for the development of new materials and efficient synthesis methods.
Antimicrobial Activity
- Synthesis of Antimicrobial Compounds : Some derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. This is crucial in the search for new antimicrobial agents to combat resistant strains of bacteria and fungi (R. Nunna et al., 2014).
properties
IUPAC Name |
3-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11-8-10(9-4-2-1-3-5-9)14-13(15-11)19-7-6-12(17)18/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGGVBMHGZHCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)
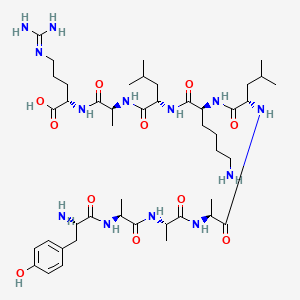
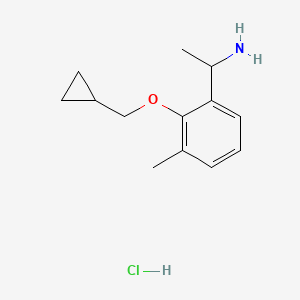
![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)
